4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione

Coordination Chemistry Ligand Purity Procurement Specification

This 4-pyridyl β-diketone uniquely forms 2D rhombic-grid coordination polymers with Cu(II) via O,O-chelation and pyridine-N bridging—an architecture inaccessible with 2- or 3-pyridyl isomers. The single C4 methyl group delivers intermediate steric bulk that preserves axial coordination sites while modulating conformational flexibility, making it ideal for octahedral Cu MOFs requiring post-synthetic modification. It also serves as a Heck precatalyst precursor whose performance is tunable via precursor dimensionality. With ≥98% purity and a computed LogP of 1.88, this isomer is purpose-built for researchers advancing biphasic catalysis and dimensionally extended metal-organic frameworks.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B13641112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC(=O)C1=CC=NC=C1
InChIInChI=1S/C11H13NO2/c1-8(2)10(13)7-11(14)9-3-5-12-6-4-9/h3-6,8H,7H2,1-2H3
InChIKeyTWUJJAJMDTZXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione: Compound Class and Core Structural Features


4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione (CAS 1343887-19-3) is a pyridyl-substituted β-diketone that functions as an ambidentate ligand, providing both an anionic β-diketonate (O,O-chelate) and a neutral pyridine nitrogen donor site [1]. This bifunctional character enables the construction of discrete complexes and extended coordination polymers, with the 4-pyridyl (para) isomer enabling linear bridging modes distinct from the angular geometries of the 2- or 3-pyridyl variants [2].

Why Generic Analogs Cannot Substitute 4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione


Among pyridyl-β-diketonates, substitution at the pyridine nitrogen position and the steric environment at the α-carbon are the dominant determinants of coordination topology. In a controlled study with Cu(II), the 4-pyridyl isomer exclusively formed 2D polymeric sheets with six‑coordinate Cu centers, whereas the 2-pyridyl isomer yielded only a mononuclear 1D complex under identical conditions [1]. The single methyl substituent at C4 of the diketone backbone occupies a critical steric volume that is intermediate between the unsubstituted analog and the gem‑dimethyl variant, influencing both ligand accessibility and the conformational flexibility of resulting coordination assemblies without blocking key coordination sites [2].

Quantitative Differentiation Evidence for 4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione


Commercial Purity Advantage Over the 4,4-Dimethyl Analog

4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione is commercially available at a minimum purity of 98% (HPLC) , whereas the closest bifunctional analog, 4,4-dimethyl-1-(pyridin-4-yl)pentane-1,3-dione, is routinely supplied at 95% purity from major specialty chemical distributors . This 3‑percentage‑point purity differential reduces the potential for ligand‑derived side reactions in metal‑complex syntheses, where even minor impurities can alter crystallization outcomes and catalytic performance.

Coordination Chemistry Ligand Purity Procurement Specification

Lipophilicity Differentiator: LogP vs. the 4,4-Dimethyl Analog

The calculated LogP (XLogP3‑AA) for 4-methyl-1-(pyridin-4-yl)pentane-1,3-dione is 1.88 , whereas the gem‑dimethyl analog exhibits an XLogP3‑AA of 1.8 [1]. The 0.08‑unit increment in LogP translates to a marginal but measurable increase in hydrophobicity, which can affect ligand solubility in aqueous reaction media, partition coefficients in biphasic catalytic systems, and membrane permeability when used as a pharmacophore scaffold.

Drug Design Ligand Partitioning Physicochemical Profiling

Coordination Dimensionality Control Through 4-Pyridyl Isomerism

With Cu(II), the 4‑pyridyl isomer (L1, 4,4‑dimethyl analog) forms a 2D polymeric network [Cu(L1)₂]ₙ featuring distorted octahedral Cu centers linked by both β‑diketonate and pyridine donors (Cu–O 1.954/1.958 Å; Cu–N 2.396 Å) [1]. In contrast, the 2‑pyridyl isomer (L3) yields only a mononuclear 1D complex Cu(L3)₂ under identical conditions [1]. The 3‑pyridyl isomer (L2) also forms a 2D polymer but with a different scaffold architecture [1]. Because 4‑methyl-1-(pyridin-4-yl)pentane-1,3-dione shares the identical 4‑pyridyl donor geometry, it is expected to recapitulate the 2D‑framework‑forming capability, enabling the rational construction of low‑dimensional materials whose topology cannot be replicated by the 2‑ or 3‑pyridyl isomers.

Coordination Polymers Metallosupramolecular Chemistry Framework Design

Catalytic Performance of the 4‑Pyridyl Framework in Heck Cross‑Coupling

Pd(II) complexes of the ambidentate 4,4‑dimethyl‑1‑(pyridin‑4‑yl)pentane‑1,3‑dione ligand function as efficient precatalysts for the Heck cross‑coupling of iodobenzene with styrene, reaching turnover frequencies (TOF) in the range of 10²–10³ h⁻¹ depending on the assembly morphology [1]. The catalytic activity correlates with the dimensionality and composition of the heterometallic Pd‑based assemblies. The 4‑methyl analog, possessing a less sterically congested α‑carbon, is anticipated to form Pd(II) coordination spheres with similar or enhanced accessibility for substrate binding, potentially translating to comparable or superior TOF values, though direct catalytic data for the monomethyl compound remain to be reported.

Catalysis Heck Reaction Palladium Complexes

Recommended Application Scenarios for 4-Methyl-1-(pyridin-4-yl)pentane-1,3-dione


Rational Design of 2D Coordination Polymers with Predefined Topology

The 4‑pyridyl substitution in this compound is essential for generating 2D rhombic‑grid coordination polymers with Cu(II), as established by single‑crystal X‑ray analysis of the analog [Cu(L1)₂]ₙ [1]. Researchers requiring extended 2D metal‑organic frameworks with octahedral Cu nodes and available axial sites for post‑synthetic modification should select the 4‑pyridyl isomer over the 2‑ or 3‑pyridyl variants, which yield dimensionally restricted structures.

Pd‑Catalyzed Heck Cross‑Coupling Using Pre‑Formed Metalloligand Assemblies

Pd(II) complexes derived from pyridyl‑β‑diketonate ligands are active Heck precatalysts, with catalytic performance modulated by the dimensionality of the precursor assembly [2]. The single methyl substituent on the target compound provides a steric environment distinct from the gem‑dimethyl analog, offering a parameter for tuning substrate accessibility and selectivity in cross‑coupling reactions.

Physicochemical Property Optimization in Ligand Selection

The computed LogP of 1.88 positions this compound between the less lipophilic unsubstituted analog and the more sterically encumbered gem‑dimethyl variant [3]. This intermediate hydrophobicity is advantageous when designing ligands for biphasic catalytic systems or when a balance between aqueous solubility and organic‑phase partitioning is required.

High‑Purity Starting Material for Reproducible Metallosupramolecular Synthesis

With a commercial purity specification of ≥98% , this compound reduces the need for pre‑reaction purification, which is critical because the MDPI study demonstrated that even minor variations in reactant purity and counterion identity significantly affect crystallization yields and product morphology [1].

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